molecular formula C15H13N3O B1649167 7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide

7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B1649167
M. Wt: 251.28 g/mol
InChI Key: MBABXHYYNJKAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or transition metals .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl and phenyl groups can enhance its interaction with certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

7-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H13N3O/c1-11-7-8-18-10-13(17-14(18)9-11)15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)

InChI Key

MBABXHYYNJKAJP-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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